An In-depth Technical Guide to 2,3,4-Trifluorophenyl Isocyanate
An In-depth Technical Guide to 2,3,4-Trifluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-Trifluorophenyl isocyanate, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, safety information, synthetic protocols, and its applications in the development of novel therapeutics.
Core Properties and Identification
2,3,4-Trifluorophenyl isocyanate is an aryl fluorinated organic compound with the chemical formula F₃C₆H₂NCO.[1] Its unique substitution pattern offers distinct reactivity and conformational properties that are of significant interest in the design of bioactive molecules.
Table 1: Physicochemical Properties of 2,3,4-Trifluorophenyl Isocyanate
| Property | Value | Reference |
| CAS Number | 190774-58-4 | [1][2] |
| Molecular Formula | C₇H₂F₃NO | [1][2] |
| Molecular Weight | 173.09 g/mol | [1] |
| Boiling Point | 43 °C at 4.5 mmHg | [1] |
| Density | 1.432 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.478 | [1] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |
Safety and Handling
2,3,4-Trifluorophenyl isocyanate is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 2,3,4-Trifluorophenyl Isocyanate
| Hazard Statement | Precautionary Statement | Pictograms |
| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07, GHS08 |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | |
| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| H319: Causes serious eye irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell. | |
| H335: May cause respiratory irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich.[1]
Synthesis of 2,3,4-Trifluorophenyl Isocyanate
The synthesis of aryl isocyanates is commonly achieved through the phosgenation of the corresponding aniline. A safer and more convenient laboratory-scale alternative to phosgene is the use of triphosgene (bis(trichloromethyl) carbonate).
Experimental Protocol: Synthesis from 2,3,4-Trifluoroaniline
This protocol is a general procedure adapted from the synthesis of similar isocyanates and should be performed by trained chemists under strict safety precautions.
Materials:
-
2,3,4-Trifluoroaniline
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or n-Hex₃N
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of triphosgene (1.1 equivalents) in anhydrous DCM is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet. The solution is stirred under an inert atmosphere.
-
A solution of 2,3,4-trifluoroaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the triphosgene solution at room temperature.[3]
-
After the addition is complete, the reaction mixture is cooled to -35 °C using an appropriate cooling bath.[3]
-
A solution of triethylamine (3.0 equivalents) or n-Hex₃N (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature below -30 °C.[3]
-
After the addition of the base, the reaction mixture is allowed to warm to room temperature slowly and stirred for an additional 2-3 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the amine and the appearance of the strong isocyanate peak around 2250-2275 cm⁻¹).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2,3,4-trifluorophenyl isocyanate.[3]
Caption: Synthesis of 2,3,4-Trifluorophenyl Isocyanate.
Applications in Drug Development and Organic Synthesis
The trifluoromethyl group is a prevalent substituent in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The isocyanate functional group is a versatile handle for the synthesis of a wide array of derivatives, most notably ureas and carbamates, which are common pharmacophores.
Reaction with Nucleophiles: Synthesis of Urea Derivatives
2,3,4-Trifluorophenyl isocyanate readily reacts with primary and secondary amines to form substituted ureas. These urea derivatives are of significant interest in drug discovery as they can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. For instance, the diaryl urea motif is a key feature in many kinase inhibitors, such as Sorafenib.
General Experimental Protocol: Synthesis of a Disubstituted Urea
Materials:
-
2,3,4-Trifluorophenyl isocyanate
-
A primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the desired amine (1.0 equivalent) in an anhydrous solvent is prepared in a round-bottom flask under a nitrogen or argon atmosphere.
-
2,3,4-Trifluorophenyl isocyanate (1.0 equivalent) is added to the amine solution at room temperature. The reaction is often exothermic.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Caption: Reaction of 2,3,4-Trifluorophenyl Isocyanate with an Amine.
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the two aromatic protons and their coupling with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon attached to the isocyanate group appearing downfield. The carbons attached to fluorine will show characteristic C-F coupling. The isocyanate carbon typically appears around δ 120-130 ppm.
-
¹⁹F NMR: Three distinct signals are expected, corresponding to the three different fluorine environments on the aromatic ring.
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 173.09.
It is important to note that spectral data for isomers such as 2-(Trifluoromethyl)phenyl isocyanate are available and can provide some reference, but direct comparison should be made with caution due to the different substitution patterns.[4][5]
Conclusion
2,3,4-Trifluorophenyl isocyanate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifluorinated phenyl ring offers desirable physicochemical properties, while the reactive isocyanate group allows for straightforward derivatization. Researchers utilizing this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective and safe use in the laboratory.
References
- 1. 2,3,4-Trifluorophenyl isocyanate 97 190774-58-4 [sigmaaldrich.com]
- 2. 2,3,4-Trifluorophenyl isocyanate [oakwoodchemical.com]
- 3. rsc.org [rsc.org]
- 4. 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(2285-12-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 16794 - PubChem [pubchem.ncbi.nlm.nih.gov]
